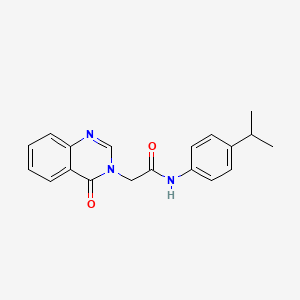

N-(4-isopropylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Description

Properties

IUPAC Name |

2-(4-oxoquinazolin-3-yl)-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-13(2)14-7-9-15(10-8-14)21-18(23)11-22-12-20-17-6-4-3-5-16(17)19(22)24/h3-10,12-13H,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNNSNWQIHNBAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592467-09-9 | |

| Record name | N-(4-ISOPROPYLPHENYL)-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of N-(4-isopropylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-isopropylaniline and 2-chloro-4-oxo-3(4H)-quinazoline.

Formation of Intermediate: The 4-isopropylaniline is reacted with 2-chloro-4-oxo-3(4H)-quinazoline under basic conditions to form an intermediate compound.

Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-(4-isopropylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles, leading to the formation of various substituted quinazolinone derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.

Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and inflammatory diseases.

Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents for the treatment of cancer, inflammation, and infectious diseases.

Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity and leading to downstream effects on cellular processes. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituents on the Quinazolinone Core: Chloro and Methyl Groups: The 6-chloro-2-methyl substitution in 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide enhances InhA inhibitory activity, likely due to improved binding to the hydrophobic pocket of the enzyme . Phenyl vs.

Acetamide Modifications: Sulfonamide vs. Alkylamino: Sulfonamide derivatives (e.g., N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide) exhibit potent anticancer activity, whereas alkylamino substitutions (e.g., ethylamino) are linked to anti-inflammatory effects . Phenoxy Linkers: Compounds like 2-(4-methylphenoxy)-N-(4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide introduce ether linkages, which may alter metabolic stability compared to direct acetamide bonds .

Biological Activity

N-(4-isopropylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

The compound belongs to the quinazoline family, characterized by a fused bicyclic structure that includes a benzene ring and a pyrimidine ring. The synthesis of this compound typically involves the acylation of 2-aminobenzamides followed by cyclization under basic conditions, which can yield various derivatives with altered biological profiles.

Antimicrobial Activity

Research indicates that derivatives of quinazoline, including the target compound, exhibit notable antimicrobial properties. For instance, studies have shown that certain quinazoline derivatives demonstrate activity against Mycobacterium avium and other atypical strains of mycobacteria. The presence of the oxo group in the structure is believed to enhance such activity, leading to the hypothesis that modifications in this region can yield more potent antimycobacterial agents .

Anticancer Potential

The anticancer properties of quinazoline derivatives have been extensively studied. In vitro assays have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, some studies suggest that these compounds may act as inhibitors of specific kinases involved in cancer progression .

Neuroprotective Effects

Recent investigations into neurodegenerative diseases have explored the neuroprotective effects of quinazoline derivatives. In silico studies suggest that these compounds may interact with key proteins involved in neurodegeneration, potentially preventing the aggregation of neurotoxic peptides . This opens avenues for their use in treating conditions like Alzheimer's disease.

Case Studies

- Antimycobacterial Activity : A study evaluated several quinazoline derivatives for their efficacy against Mycobacterium tuberculosis. Among these, compounds with a similar structure to this compound exhibited promising results, highlighting the importance of structural modifications in enhancing antimicrobial potency .

- Cancer Cell Lines : In a series of experiments involving various cancer cell lines (e.g., breast and lung cancer), derivatives were tested for cytotoxicity. Results indicated that certain modifications led to increased apoptosis rates compared to standard chemotherapeutic agents, suggesting potential for further development as anticancer drugs .

Summary of Findings

Q & A

Q. What are the standard synthetic routes for N-(4-isopropylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with functionalized quinazolinone precursors. Key steps include amide bond formation between the quinazolinone core and the isopropylphenyl moiety. Reaction conditions (e.g., solvent polarity, temperature, and catalysts) are optimized to enhance yield and purity. For example, anhydrous solvents like DMF and controlled heating (60–80°C) are critical for minimizing side reactions . Post-synthesis, purification via column chromatography or recrystallization ensures >95% purity. Analytical validation using HPLC and NMR (¹H/¹³C) confirms structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the quinazolinone core and acetamide linkage. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) functional groups. High-Resolution Mass Spectrometry (HRMS) or LC-MS validates molecular weight and fragmentation patterns. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is standard .

Q. How is the compound initially screened for biological activity in academic research?

Preliminary screening uses in vitro assays:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .

- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values. Positive controls (e.g., doxorubicin) validate assay conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay protocols or structural analogs. To address this:

- Standardize assays : Use identical cell lines, incubation times, and controls across studies.

- Structural confirmation : Re-validate compound purity and stereochemistry via X-ray crystallography or 2D NMR (e.g., COSY, HSQC) .

- Comparative studies : Benchmark against structurally similar compounds (e.g., thieno[2,3-d]pyrimidine derivatives) to isolate activity-contributing groups .

Q. What experimental strategies are employed to investigate structure-activity relationships (SAR) for the quinazolinone core?

SAR studies focus on modifying:

- Substituents on the quinazolinone ring : Introducing electron-withdrawing groups (e.g., -Cl, -Br) at position 6/7 enhances anticancer activity .

- Isopropylphenyl moiety : Varying alkyl chain length or substituting with fluorophenyl groups to assess hydrophobicity and target binding . Methodology :

- Synthesize analogs via regioselective substitution.

- Evaluate activity shifts using dose-response curves and molecular docking (e.g., AutoDock Vina) to predict target interactions (e.g., kinase inhibition) .

Q. What in vivo models are appropriate for validating the compound’s therapeutic potential?

- Acute toxicity : Rodent models (e.g., Sprague-Dawley rats) assess maximum tolerated dose (MTD) and organ toxicity (histopathology, serum biomarkers) .

- Efficacy studies : Xenograft models (e.g., human tumor implants in nude mice) evaluate tumor growth inhibition. Pharmacokinetic profiling (Cₘₐₓ, t₁/₂) via LC-MS/MS ensures bioavailability .

Q. How can researchers optimize synthetic yield without compromising purity?

- Catalyst screening : Transition metal catalysts (e.g., Pd/C for cross-coupling) improve reaction efficiency.

- Solvent optimization : Switch from polar aprotic (DMF) to greener solvents (e.g., cyclopentyl methyl ether) to reduce by-products .

- Process monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress, enabling timely adjustments .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.